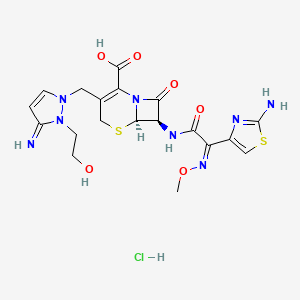![molecular formula C8H5N3 B1513421 5-Cyanopyrazolo[1,5-a]pyridin CAS No. 1352903-96-8](/img/structure/B1513421.png)
5-Cyanopyrazolo[1,5-a]pyridin
Übersicht
Beschreibung
Pyrazolo[1,5-A]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazolo[1,5-A]pyridine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-A]pyridine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden für biologische Studien
Pyrazolo[1,5-a]pyrimidine, eine Klasse, zu der 5-Cyanopyrazolo[1,5-a]pyridin gehört, wurden als strategische Verbindungen für optische Anwendungen identifiziert . Sie bieten eine einfachere und umweltfreundlichere Synthesemethode sowie einstellbare photophysikalische Eigenschaften. Diese Verbindungen können aufgrund ihrer hohen Quantenausbeuten und exzellenten Photostabilität als fluoreszierende Sonden verwendet werden, was sie für die Untersuchung der Dynamik intrazellulärer Prozesse und für Anwendungen in der Bio-Bildgebung geeignet macht .
Krebstherapie
Die geringe Größe und die effizienten Syntheseansätze von this compound machen es zu einem attraktiven Molekül in der Krebstherapie . Seine photophysikalischen Eigenschaften in Kombination mit biologischen Aktivitäten ermöglichen seine Verwendung als Lipidtropfen-Biomarker für Krebszellen, was seine potenzielle Vielseitigkeit bei der Krebsdiagnose und -behandlung zeigt .
Festkörperemitter
Mit der Fähigkeit, gute Festkörperemissionsintensitäten aufzuweisen, können this compound-Derivate als Festkörperemitter konzipiert werden . Diese Anwendung ist entscheidend für die Entwicklung von organischen lichtemittierenden Dioden (OLEDs), die in Display- und Beleuchtungstechnologien eingesetzt werden .
Chemosensoren
Die Heteroatome, die in this compound vorhanden sind, machen es zu einem potenziellen Chelatbildner für Ionen . Diese Eigenschaft kann genutzt werden, um Chemosensoren zu entwickeln, die das Vorhandensein bestimmter Ionen oder Moleküle nachweisen können, was für die Umweltüberwachung und Diagnostik von entscheidender Bedeutung ist .
Pharmazeutische Anwendungen
This compound dient als zentrales Strukturelement in Pharmazeutika . Seine synthetische Vielseitigkeit ermöglicht die Herstellung einer Vielzahl von Verbindungen mit potenziellen medizinischen Eigenschaften, darunter antibakterielle und Antikrebsmittel .
Entwicklung von Pestiziden
Die strukturellen Merkmale der Verbindung eignen sich für die Synthese von Pestiziden . Durch Modifizierung der Grundstruktur können Forscher neue Pestizide entwickeln, die auf bestimmte Schädlinge abzielen oder geringere Umweltauswirkungen haben .
Farbstoffe und Pigmente
Aufgrund seines kondensierten N-heterocyclischen Systems wird this compound bei der Synthese von Farbstoffen und Pigmenten berücksichtigt . Diese Farbstoffe können in der Textilindustrie und auch bei der Entwicklung von Farbstoffen für verschiedene industrielle Anwendungen eingesetzt werden .
Bio-Makromolekulare Wechselwirkungen
Die Wechselwirkung der Verbindung mit Bio-Makromolekülen kann untersucht werden, um biologische Prozesse zu verstehen . Diese Anwendung ist im Bereich der Biochemie und Molekularbiologie von Bedeutung, wo das Verständnis dieser Wechselwirkungen zur Entwicklung neuer Medikamente und Therapien führen kann .
Wirkmechanismus
Target of Action
Pyrazolo[1,5-A]pyridine-5-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to exhibit significant photophysical properties, which makes it a crucial tool for studying the dynamics of intracellular processes .
Mode of Action
The interaction of Pyrazolo[1,5-A]pyridine-5-carbonitrile with its targets is primarily through its tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the optical properties of the compound, making it a valuable tool in various applications.
Biochemical Pathways
It is known that the compound’s photophysical properties can be used to study a variety of biological interactions . These include ionic or molecular sensing and bioimaging applications .
Pharmacokinetics
Its tunable photophysical properties suggest that it may have a high degree of bioavailability .
Result of Action
The primary result of the action of Pyrazolo[1,5-A]pyridine-5-carbonitrile is the change in optical properties of the compound. This change allows it to be used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Action Environment
The action of Pyrazolo[1,5-A]pyridine-5-carbonitrile can be influenced by environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can enhance both the absorption and emission behaviors of the compound . .
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBQRIPCGDCQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857158 | |
| Record name | Pyrazolo[1,5-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352903-96-8 | |
| Record name | Pyrazolo[1,5-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1513340.png)
![7-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1513341.png)






![[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1513401.png)

![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)


